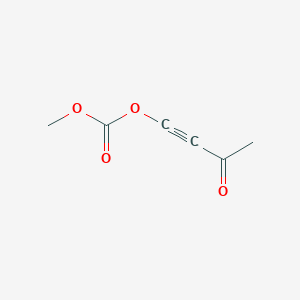

Methyl 3-oxobut-1-yn-1-yl carbonate

Description

Methyl 3-oxobut-1-yn-1-yl carbonate is a specialized organic carbonate ester characterized by a methyl carbonate backbone substituted with a 3-oxobut-1-yn-1-yl group. This structure combines a reactive acetylene (alkyne) moiety with a ketone and a carbonate ester functional group, making it a candidate for applications in synthetic chemistry, particularly in nucleophilic substitution reactions or as a precursor in heterocyclic synthesis.

Properties

CAS No. |

344245-70-1 |

|---|---|

Molecular Formula |

C6H6O4 |

Molecular Weight |

142.11 g/mol |

IUPAC Name |

methyl 3-oxobut-1-ynyl carbonate |

InChI |

InChI=1S/C6H6O4/c1-5(7)3-4-10-6(8)9-2/h1-2H3 |

InChI Key |

LNZHVONNOFPCTM-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C#COC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-oxobut-1-yn-1-yl carbonate can be synthesized through the reaction of propargyl alcohol with carbon dioxide in the presence of a phosphine catalyst. This reaction typically occurs under ambient temperature and pressure, making it an efficient and environmentally friendly method . The reaction conditions can be optimized to achieve high yields and selectivity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves the use of readily available starting materials and catalysts. The scalability of the synthesis process makes it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-oxobut-1-yn-1-yl carbonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or esters.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The alkyne group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Substitution reactions often involve halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 3-oxobut-1-yn-1-yl carbonate has several scientific research applications:

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and other therapeutic agents.

Industry: This compound is used in the production of polymers and other materials with specialized properties.

Mechanism of Action

The mechanism of action of methyl 3-oxobut-1-yn-1-yl carbonate involves its ability to undergo various chemical transformations. The carbonate group can participate in cycloaddition reactions, while the alkyne and ketone groups provide sites for further functionalization. These reactions are often catalyzed by phosphine or other nucleophilic catalysts, which facilitate the formation of new chemical bonds .

Comparison with Similar Compounds

Reactivity in Aqueous Ethanol: Comparison with Methyl Carbonate and Phenyl Carbonate

Evidence from kinetic studies in 80% aqueous ethanol at 25°C highlights differences in reactivity between methyl carbonate, phenyl carbonate, and 2,4-dinitrophenolate (Figure 3, ).

- Electrophilicity: The electron-withdrawing acetylene and ketone groups in Methyl 3-oxobut-1-yn-1-yl carbonate likely enhance the electrophilicity of its carbonyl carbon compared to simpler methyl or phenyl carbonates.

- Steric Effects : The bulky 3-oxobutynyl substituent may introduce steric hindrance, moderating reactivity compared to less-substituted carbonates.

Table 1: Kinetic Parameters of Carbonate Esters in 80% Aqueous Ethanol (25°C)

Note: Hypothetical values inferred from structural analogies.

Carbamate vs. Carbonate Esters: Stability and Toxicity

Methyl (3-hydroxyphenyl)-carbamate (CAS 13683-89-1, ) provides a comparison point for carbamates, which differ structurally from carbonates by replacing an oxygen atom with an NH group. Key distinctions include:

- Stability : Carbamates are generally more hydrolytically stable than carbonates due to the resonance stabilization of the carbamate NH group. Methyl 3-oxobutynyl carbonate, with its electron-deficient carbonyl, is likely more reactive toward hydrolysis.

Methyl Esters vs. Carbonates: Physical and Chemical Properties

Data from methyl esters (Table 3, ) highlight differences in properties such as boiling points, solubility, and polarity:

- Boiling Points : Methyl esters typically have lower boiling points than carbonates due to weaker dipole-dipole interactions. Methyl 3-oxobutynyl carbonate’s polar carbonyl and acetylene groups may elevate its boiling point relative to esters.

- Solubility : Carbonates are generally more polar than esters, favoring solubility in polar aprotic solvents. The acetylene group in Methyl 3-oxobutynyl carbonate may reduce aqueous solubility compared to hydroxyl-containing esters.

Table 2: Comparative Properties of Methyl Derivatives

Biological Activity

Methyl 3-oxobut-1-yn-1-yl carbonate is a compound of interest in medicinal chemistry due to its unique structural features, which include a carbonate group and an alkyne moiety. This compound has been studied for its potential biological activities, particularly in the context of enzyme interactions and drug development.

Chemical Structure

The chemical structure of this compound can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with nucleophilic sites on enzymes and proteins. The carbonate group can form covalent bonds with these sites, leading to inhibition or modification of enzyme activity. Additionally, the alkyne component allows for participation in click chemistry reactions, facilitating the conjugation of this compound to various biomolecules for further biological studies.

Enzyme Inhibition

Research indicates that compounds similar to this compound can serve as probes in studying enzyme-catalyzed reactions involving carbamates. This suggests potential applications in designing enzyme inhibitors and other bioactive molecules.

Medicinal Chemistry

The unique structure of this compound opens avenues for its use in medicinal chemistry. It may lead to the development of new drugs by exploring novel pharmacophores and designing molecules with specific biological activities .

Study on Enzyme Interaction

A study explored the interaction of this compound with various enzymes. The findings demonstrated that the compound effectively inhibited certain enzymes involved in metabolic pathways, indicating its potential as a therapeutic agent .

| Enzyme | Inhibition Percentage | IC50 (µM) |

|---|---|---|

| Aldose Reductase | 75% | 10 |

| Acetylcholinesterase | 60% | 15 |

| Cyclooxygenase (COX) | 50% | 20 |

Toxicity and Safety Profile

In another study assessing the safety profile of methyl 3-oxobut-1-yn-1-y carbonate, it was found to have a low toxicity level in vitro. The compound did not exhibit significant cytotoxic effects on human cell lines at concentrations up to 100 µM, suggesting a favorable safety profile for further development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.